3-Ethoxy-1-isoindolinone
CAS No.:
Cat. No.: VC0912865
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11NO2 |
---|---|
Molecular Weight | 177.2 g/mol |
IUPAC Name | 3-ethoxy-2,3-dihydroisoindol-1-one |
Standard InChI | InChI=1S/C10H11NO2/c1-2-13-10-8-6-4-3-5-7(8)9(12)11-10/h3-6,10H,2H2,1H3,(H,11,12) |
Standard InChI Key | GRVRISZZPGQITQ-UHFFFAOYSA-N |
SMILES | CCOC1C2=CC=CC=C2C(=O)N1 |
Canonical SMILES | CCOC1C2=CC=CC=C2C(=O)N1 |
Introduction
Chemical Structure and Properties
3-Ethoxy-1-isoindolinone is a chemical entity with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.2 g/mol. The compound features a benzene ring fused to a five-membered lactam ring containing a nitrogen atom and a carbonyl group, with an ethoxy substituent (CH₃CH₂O-) at the 3-position. This structural arrangement contributes to its distinct chemical properties and potential reactivity patterns.
The compound can be represented using various chemical identifiers as shown in Table 1:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₁NO₂ |
Molecular Weight | 177.2 g/mol |
InChI | InChI=1S/C10H11NO2/c1-2-13-10-8-6-4-3-5-7(8)9(12)11-10/h3-6,10H,2H2,1H3,(H,11,12) |
SMILES | CCOC1C2=CC=CC=C2C(=O)N1 |
IUPAC Name | 3-ethoxy-2,3-dihydroisoindol-1-one |
The chemical structure of 3-Ethoxy-1-isoindolinone contains several functional groups that influence its physicochemical properties and potential reactivity in chemical and biological systems. The presence of the ethoxy group at the 3-position likely affects its solubility, stability, and interaction with potential biological targets.
Related Compounds in the Isoindolinone Family
3-Ethoxy-1-isoindolinone belongs to a broader family of isoindolinone derivatives, several of which have been studied for their chemical properties and biological activities. Understanding the characteristics of these related compounds provides a context for the potential properties and applications of 3-Ethoxy-1-isoindolinone.
Structural Analogues
Several structural analogues of 3-Ethoxy-1-isoindolinone have been reported in the chemical literature:
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3-Ethoxy-2-(1-buten-3-yl)-1-isoindolinone: A more complex derivative with a molecular formula C₁₄H₁₇NO₂ and molecular weight of 231.29 g/mol .
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3-Amino-1-isoindolinone: A simpler derivative featuring an amino group instead of an ethoxy group at the 3-position, with a molecular formula C₈H₈N₂O and molecular weight of 148.162 g/mol .
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N-benzylisoindole-1,3-dione derivatives: Compounds with a different core structure (isoindole-1,3-dione rather than isoindolin-1-one) but sharing some structural similarities .
The physicochemical properties of 3-Amino-1-isoindolinone, as detailed in available research, include:
Property | Value |
---|---|
Density | 1.2±0.1 g/cm³ |
Boiling Point | 385.9±42.0 °C at 760 mmHg |
Flash Point | 187.2±27.9 °C |
LogP | -0.76 |
Polar Surface Area | 55.12000 |
Time (h) | Compound 4 (IC₅₀ μM) | Compound 3 (IC₅₀ μM) |
---|---|---|
24 | 348.59 | 265.75 |
48 | 116.26 | 114.25 |
72 | 83.64 | 68.83 |
While these data pertain to isoindole-1,3-dione derivatives rather than isoindolin-1-one compounds, they suggest potential avenues for investigating the biological activities of 3-Ethoxy-1-isoindolinone.
Toxicological Considerations
Toxicological studies on related compounds have provided insights into their safety profiles. For instance, certain N-benzylisoindole-1,3-dione derivatives have been evaluated in acute and subacute toxicity studies using CD1 mice . These studies revealed dose-dependent histopathological changes in kidney and liver tissues, with the severity of changes correlating with the dose level.
The observed histopathological changes in kidney tissues included:
Histopathological Changes | Severity by Dose Group |
---|---|
Degeneration in renal corpuscles | +++ (high dose) to + (low dose) |
Degeneration and edema in podocytes | +++ (high dose) to + (low dose) |
Cystic degeneration of renal corpuscles | +++ (high dose) to + (low dose) |
Dilatation and congestion in peritubular vessels | +++ (high dose) to + (low dose) |
Such toxicological data provide important considerations for the potential development of 3-Ethoxy-1-isoindolinone or related compounds as therapeutic agents, highlighting the need for comprehensive safety evaluations.
Current Research and Future Directions
Research on isoindolinone derivatives continues to evolve, with increasing interest in their potential pharmaceutical applications. The structural versatility of the isoindolinone scaffold allows for various modifications to optimize biological activities and pharmacokinetic properties.
For 3-Ethoxy-1-isoindolinone specifically, future research directions might include:
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Development of efficient and scalable synthesis methods
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Comprehensive characterization of its physicochemical properties
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Evaluation of its potential biological activities, particularly in the context of therapeutic applications
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Structure-activity relationship (SAR) studies to understand the impact of the ethoxy group on biological activity
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Investigation of potential metabolic pathways and pharmacokinetic profiles
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